![molecular formula C18H18O B14234474 2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl- CAS No. 625445-10-5](/img/structure/B14234474.png)
2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- is an organic compound that features a cyclohexene ring bonded to a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and biphenyl as the primary starting materials.
Reaction Conditions: The cyclohexene undergoes a series of reactions, including oxidation and reduction, to introduce the hydroxyl group at the desired position. The biphenyl group is then attached through a coupling reaction, often facilitated by a palladium catalyst.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and the biphenyl moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexen-3-ol: Similar in structure but lacks the biphenyl group.
1-Cyclohexen-3-ol: Another isomer with a different position of the hydroxyl group.
2-Cyclohexenol: Similar but without the biphenyl group.
Uniqueness
The presence of the biphenyl group in 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- distinguishes it from other similar compounds. This structural feature imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
625445-10-5 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
3-(4-phenylphenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C18H18O/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-13,18-19H,4,7-8H2 |
InChI-Schlüssel |
LMQVEIIXXGVXKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


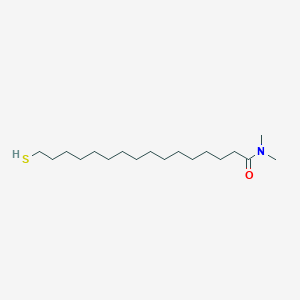
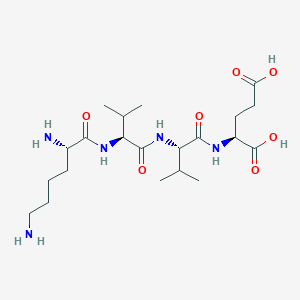
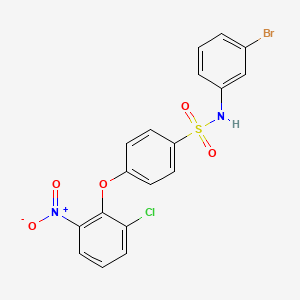
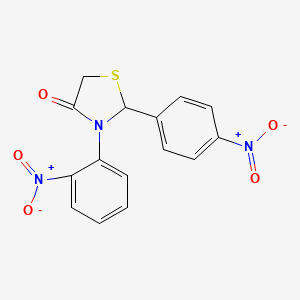
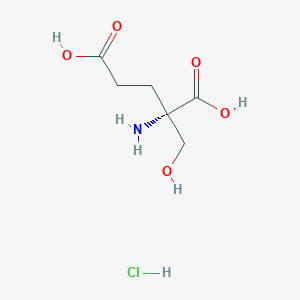
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
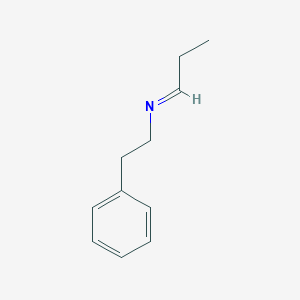
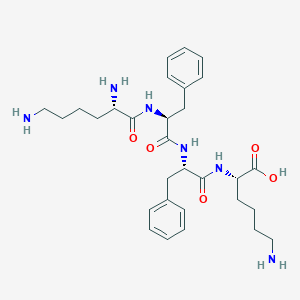
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
